4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid
Overview
Description
4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H13FO3 It is a derivative of tetrahydropyran, featuring a fluorophenyl group attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel . Another method includes the reaction of 2H-furan with hydrogen gas under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions using robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorophenyl group while achieving complete hydrogenation of the pyran ring.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity.
Chemical Research: It is employed in various chemical research studies to explore new reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the fluorophenyl group.
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile: A similar compound with a nitrile group instead of a carboxylic acid.
Uniqueness
4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-(2-fluorophenyl)oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKNYZPHABISIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589852 | |
Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-77-9 | |
Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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